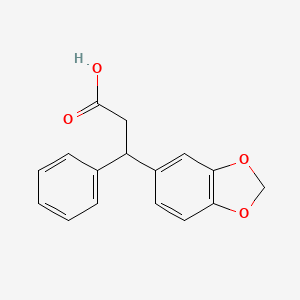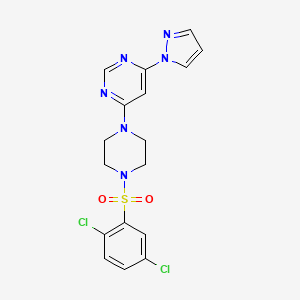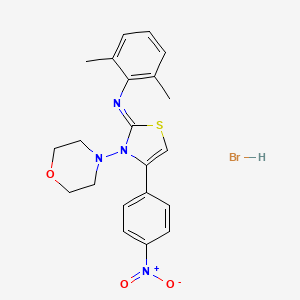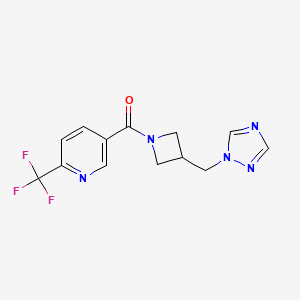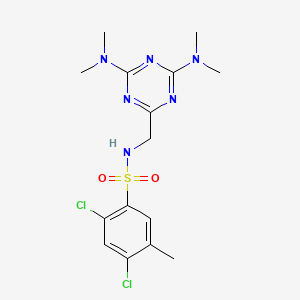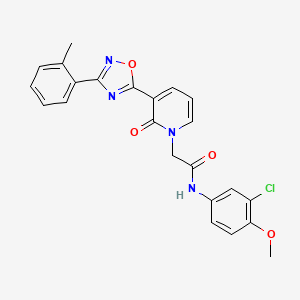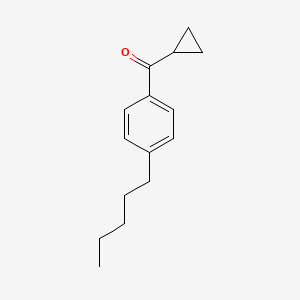
Cyclopropyl(4-pentylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(4-pentylphenyl)methanone: is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . It is a ketone characterized by a cyclopropyl group attached to a 4-pentylphenyl group. This compound is used in various scientific research applications, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-pentylphenyl)methanone can be achieved through several methods. One common approach involves the reaction of cyclopropyl acetonitrile with 4-pentylbenzoyl chloride under reflux conditions . The reaction typically requires a solvent such as diethyl ether and an acid catalyst like hydrochloric acid to facilitate the formation of the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fixed bed catalysts such as cobalt or nickel. The process generally includes the hydrogenation of cyclopropane carboxaldehyde in the presence of an inert solvent . This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Cyclopropyl(4-pentylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Cyclopropyl(4-pentylphenyl)methanone is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Cyclopropyl(4-pentylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. This strain can influence various biochemical pathways, leading to the desired effects in biological systems .
相似化合物的比较
Cyclopropyl(4-pentylphenyl)methanone can be compared with other similar compounds, such as:
Cyclopropyl phenyl ketone: Similar structure but lacks the pentyl group, resulting in different reactivity and applications.
Cyclopropyl methyl ketone: Contains a methyl group instead of a phenyl group, leading to variations in chemical behavior and uses.
属性
IUPAC Name |
cyclopropyl-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-5-12-6-8-13(9-7-12)15(16)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZOWGGPRIOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
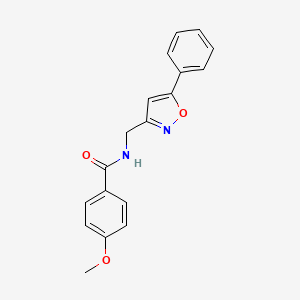
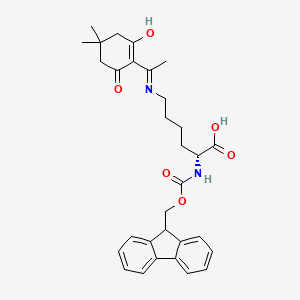
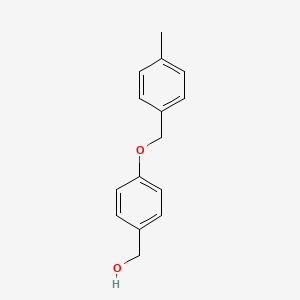
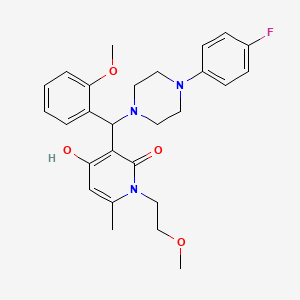
![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)
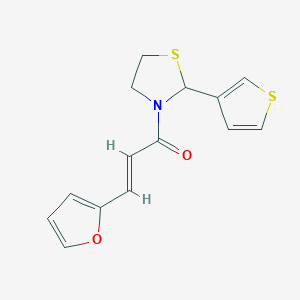
![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)
